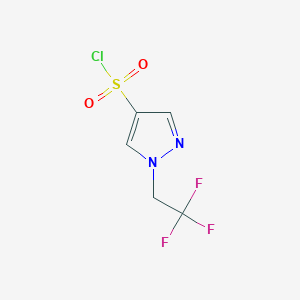

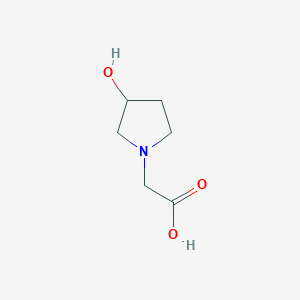

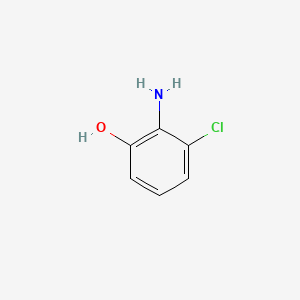

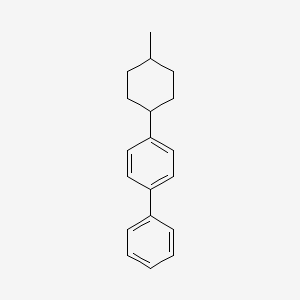

![molecular formula C11H20N2O3 B1288350 Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate CAS No. 138027-02-8](/img/structure/B1288350.png)

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl compounds and their synthesis, which are structurally related to the compound . These compounds are intermediates or end products used in the synthesis of pharmacologically active molecules, such as nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, and antitumor antibiotics .

Synthesis Analysis

The synthesis of related tert-butyl compounds involves multi-step processes and optimization for large-scale production. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized to prepare multihundred gram quantities involving one-pot processes such as debenzylation and ring hydrogenation . Another synthesis method reported the preparation of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which was used to access novel macrocyclic Tyk2 inhibitors . These methods highlight the importance of efficient synthesis routes for the production of complex tert-butyl compounds.

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was confirmed by spectroscopy and X-ray crystallographic analysis, which showed aromatic stacking interactions and hydrogen bonds stabilizing the structure in the solid state . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The tert-butyl compounds undergo various chemical reactions, including cyclization, lithiation, and reactions with electrophiles. For example, the synthesis of N-tert-butyl disubstituted pyrrolidines involved a nitrile anion cyclization strategy, which formed the pyrrolidine ring with clean inversion of the C-4 center . Lithiated tert-butyl cyclopropanecarboxylates were reacted with different electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, such as the packing and interactions between molecules . The reactivity of these compounds is also a key chemical property, as demonstrated by their ability to undergo cyclization and lithiation reactions, which are crucial for their utility in synthesizing pharmacologically relevant molecules .

Wissenschaftliche Forschungsanwendungen

Environmental and Analytical Applications

Environmental Occurrence and Fate of Antioxidants :Synthetic phenolic antioxidants, structurally related to tert-butyl compounds, have been widely used in various industrial and commercial products. Studies have focused on their environmental presence, human exposure, and toxicity. These compounds, including tert-butyl derivatives, have been detected in various environmental matrices and are known to cause hepatic toxicity and have endocrine-disrupting effects (Liu & Mabury, 2020).

Analytical Methods for Antioxidant Activity :The review by Munteanu and Apetrei (2021) discusses the importance of tert-butyl derivatives in the study of antioxidants. It details analytical methods used to determine antioxidant activity, highlighting the significance of such compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Synthetic Methods and Pharmacological Applications

Synthetic Routes to Vandetanib :Vandetanib synthesis showcases the industrial relevance of tert-butyl piperidine-1-carboxylate derivatives. Mi (2015) reviews the synthetic approaches, highlighting the utility of tert-butyl derivatives as intermediates in creating complex pharmaceuticals (Mi, 2015).

Bioactive Spiro-Alkaloids with Morpholine Moiety :A comprehensive review focuses on the synthesis of acortatarins, shensongines, and pollenopyrroside, which are potent antioxidative spiro-alkaloids featuring a rare morpholine moiety. These compounds, including tert-butyl derivatives, exhibit significant biological activities, offering a basis for developing new therapeutics for diseases where reactive oxygen species are implicated (Faisal et al., 2018).

Pharmaceutical Applications of Morpholine and Pyrans Derivatives :The review by Asif and Imran (2019) emphasizes the pharmacological significance of morpholine derivatives, including those with tert-butyl groups. These compounds exhibit a broad spectrum of pharmacological activities, making them valuable in the design of new drugs (Asif & Imran, 2019).

Eigenschaften

IUPAC Name |

tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXXIKSVHUSTOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate | |

CAS RN |

138027-02-8 |

Source

|

| Record name | rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.